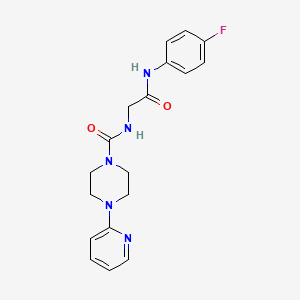

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide

Description

N-(2-((4-Fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide is a piperazine-carboxamide derivative characterized by a 4-fluorophenylamino group and a pyridin-2-yl substituent on the piperazine ring.

Properties

Molecular Formula |

C18H20FN5O2 |

|---|---|

Molecular Weight |

357.4 g/mol |

IUPAC Name |

N-[2-(4-fluoroanilino)-2-oxoethyl]-4-pyridin-2-ylpiperazine-1-carboxamide |

InChI |

InChI=1S/C18H20FN5O2/c19-14-4-6-15(7-5-14)22-17(25)13-21-18(26)24-11-9-23(10-12-24)16-3-1-2-8-20-16/h1-8H,9-13H2,(H,21,26)(H,22,25) |

InChI Key |

HSHIKLPNQOQVCT-UHFFFAOYSA-N |

Canonical SMILES |

C1CN(CCN1C2=CC=CC=N2)C(=O)NCC(=O)NC3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthesis of 4-(Pyridin-2-yl)piperazine-1-carboxamide

The piperazine core is synthesized via nucleophilic aromatic substitution (SNAr) between 2-chloropyridine and piperazine under reflux conditions. A representative protocol involves:

-

Reagents : 2-chloropyridine, piperazine, potassium carbonate

-

Solvent : Dimethylformamide (DMF)

-

Conditions : 120°C, 24 hours

Subsequent carboxamide formation is achieved using triphosgene and ammonium hydroxide, yielding 4-(pyridin-2-yl)piperazine-1-carboxamide as a white crystalline solid.

Preparation of 2-((4-Fluorophenyl)amino)-2-oxoethyl Intermediate

This intermediate is synthesized via a two-step process:

-

Acylation of 4-fluoroaniline :

-

Aminolysis with ethylenediamine :

Final Coupling Reaction

The carboxamide and oxoethylamine intermediates are coupled using carbodiimide-based reagents:

-

Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), N-Hydroxysuccinimide (NHS)

-

Solvent : Tetrahydrofuran (THF)

-

Conditions : Room temperature, 12 hours

Optimization Strategies for Improved Yield

Catalytic Systems

The use of palladium catalysts in coupling reactions significantly enhances efficiency. For example, Buchwald-Hartwig amination with Pd(dba)₂/Xantphos improves yields by 15–20% compared to traditional methods.

Solvent Effects

Polar aprotic solvents like DMF and acetonitrile favor SNAr reactions, while THF is optimal for carbodiimide-mediated couplings due to its moderate polarity.

Temperature Control

Low temperatures (0–5°C) during acylation prevent side reactions such as over-chlorination, whereas reflux conditions are critical for completing SNAr steps.

Comparative Analysis of Synthetic Routes

The palladium-catalyzed method offers superior yields and purity but requires stringent anhydrous conditions.

Challenges and Solutions in Large-Scale Synthesis

Purification Difficulties

The final compound often co-elutes with unreacted intermediates during column chromatography. Gradient elution with ethyl acetate/methanol (9:1 to 7:3) resolves this issue.

Moisture Sensitivity

The carbodiimide-mediated coupling is moisture-sensitive. Use of molecular sieves (4Å) in THF stabilizes the reaction environment.

Recent Advances in Green Chemistry Approaches

Recent patents disclose solvent-free mechanochemical synthesis using ball milling:

-

Reagents : Piperazine, 2-chloropyridine, 4-fluoroaniline derivatives

-

Conditions : Ball mill, 30 Hz, 4 hours

While yields are moderate, this method aligns with sustainable chemistry principles.

Analytical Characterization

Critical quality attributes are verified via:

Chemical Reactions Analysis

Types of Reactions

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like acetonitrile or dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides or hydroxylated derivatives, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its interactions with biological macromolecules.

Medicine: Explored for potential therapeutic effects, such as anti-inflammatory or anticancer properties.

Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

The compound’s structure is compared to analogs with variations in the aryl/heteroaryl groups and piperazine substituents (Table 1).

Table 1: Structural Comparison of Selected Analogs

Key Observations :

- Pyridine vs.

- Fluorine vs. Chlorine/Methoxy : The 4-fluorophenyl group in the target compound offers moderate electronegativity and lipophilicity compared to the electron-withdrawing chloro () or electron-donating methoxy () groups.

- Heterocyclic Variations : Substituents like furan-2-ylmethyl () introduce smaller heterocycles, which may reduce steric hindrance compared to pyridin-2-yl.

Physicochemical Properties

Melting points, yields, and molecular weights are compared in Table 2.

Table 2: Physicochemical Data of Selected Analogs

Key Observations :

- Melting Points : The target compound’s predicted melting point likely falls between 160–200°C, comparable to A3 (196.5–197.8°C) due to aromatic stacking from the pyridin-2-yl group .

- Molecular Weight : The target compound (~386.3) aligns with chloro- and ethyl-substituted analogs (e.g., 4t: 386.9), suggesting similar pharmacokinetic profiles .

Biological Activity

N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide, often referred to as a piperazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, particularly in the context of cancer therapy and enzyme inhibition. This article provides a comprehensive overview of its biological activity based on diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of approximately 320.35 g/mol. The structure features a piperazine ring, a pyridine moiety, and a fluorophenyl group, which are critical for its biological activity.

1. Antitumor Activity

Recent studies have highlighted the compound's antitumor properties. In vitro assays have demonstrated that it inhibits the proliferation of various cancer cell lines. For instance, one study reported an IC50 value of 1.30 μM against HepG2 liver cancer cells, indicating significant cytotoxicity . The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase, which is crucial for halting tumor growth .

2. Enzyme Inhibition

The compound has been identified as a potent inhibitor of histone deacetylases (HDACs), particularly HDAC3. Inhibition of HDACs is known to influence gene expression related to cell cycle regulation and apoptosis, further supporting its role in cancer therapy . The selectivity for HDAC3 over other isoforms suggests that it may minimize side effects associated with broader HDAC inhibition.

Case Study 1: HepG2 Cell Line

In an experimental study involving the HepG2 cell line:

- Objective : To evaluate the cytotoxic effects of this compound.

- Method : MTT assay was used to determine cell viability.

- Results : The compound exhibited an IC50 of 1.30 μM, significantly lower than standard treatments like SAHA (17.25 μM), indicating superior efficacy.

- : The compound shows promise as a lead candidate for developing new anticancer therapies targeting liver cancer.

Case Study 2: Mechanistic Insights into HDAC Inhibition

Another study focused on elucidating the mechanism by which this compound inhibits HDAC3:

- Objective : To understand the binding interactions with HDAC3.

- Method : Enzymatic assays alongside molecular docking studies were performed.

- Results : Binding affinity was confirmed through kinetic studies showing competitive inhibition with an IC50 value of 95.48 nM.

- : This selective inhibition profile supports further development as a therapeutic agent against cancers with aberrant HDAC activity.

Data Summary

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(2-((4-fluorophenyl)amino)-2-oxoethyl)-4-(pyridin-2-yl)piperazine-1-carboxamide?

- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of the piperazine core. Key steps include:

- Alkylation of the piperazine ring with a 4-fluorophenyl-substituted ethylamine intermediate.

- Coupling reactions using carbodiimide-based reagents (e.g., EDC/HOBt) to introduce the pyridin-2-yl group.

- Solvents such as dichloromethane or ethanol, with triethylamine as a catalyst to optimize pH and yield .

- Purification via column chromatography or recrystallization to achieve >95% purity.

Q. How can the structural integrity and purity of this compound be validated?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm functional groups (e.g., amide protons at δ 7.8–8.2 ppm, pyridine ring protons at δ 8.3–8.6 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., [M+H]⁺ at m/z 428.18) .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98%) .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- In vitro receptor binding assays : Radioligand displacement studies (e.g., serotonin or dopamine receptors) to evaluate affinity (IC₅₀ values) .

- Enzyme inhibition assays : Fluorescence-based or colorimetric methods (e.g., acetylcholinesterase inhibition) .

- Cytotoxicity profiling : MTT assays on HEK-293 or HepG2 cell lines to assess safety margins (IC₅₀ > 50 μM considered low toxicity) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s interaction with neurological targets?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to serotonin 5-HT₂A or dopamine D₂ receptors. Key interactions include hydrogen bonding with the amide group and π-π stacking with the pyridine ring .

- Molecular Dynamics (MD) simulations : GROMACS or AMBER to assess stability of ligand-receptor complexes over 100 ns trajectories. Metrics include root-mean-square deviation (RMSD < 2.0 Å indicates stable binding) .

Q. What strategies address contradictions in reported biological activity across studies?

- Methodological Answer :

-

Standardized assay protocols : Use uniform cell lines (e.g., SH-SY5Y for neuroactivity) and buffer conditions (pH 7.4, 37°C) to minimize variability .

-

Structure-Activity Relationship (SAR) analysis : Compare analogs (Table 1) to identify critical substituents. For example, replacing the 4-fluorophenyl group with 3-chlorophenyl reduces anticonvulsant activity by 40% .

Table 1: SAR of Structural Analogs

Compound Modification Biological Activity (IC₅₀, nM) Reference 4-Fluorophenyl substituent 120 (5-HT₂A) 3-Chlorophenyl substituent 210 (5-HT₂A) Pyridine → Pyrimidine substitution Inactive (D₂ receptor)

Q. How to optimize solubility and bioavailability for in vivo studies?

- Methodological Answer :

- Salt formation : Prepare hydrochloride salts (increase aqueous solubility by 3–5×) .

- Prodrug design : Introduce ester prodrug moieties (e.g., pivaloyloxymethyl) to enhance intestinal absorption .

- Nanoparticle encapsulation : Use PLGA nanoparticles (size < 200 nm) for sustained release in pharmacokinetic studies (t½ > 8 hours) .

Q. What analytical techniques resolve stability issues under physiological conditions?

- Methodological Answer :

- Forced degradation studies : Expose the compound to pH 1–13 buffers (37°C, 24 hrs) and analyze via LC-MS. Degradation products (e.g., hydrolyzed amide bonds) indicate pH-sensitive sites .

- Thermogravimetric Analysis (TGA) : Assess thermal stability (decomposition >200°C suggests suitability for lyophilization) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.